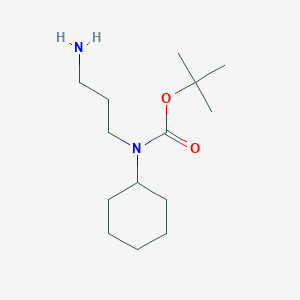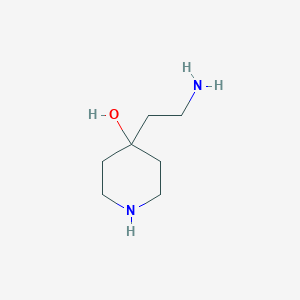
1-(3-Aminocyclopentyl)but-3-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Aminocyclopentyl)but-3-en-1-one is an organic compound with the molecular formula C9H15NO It is characterized by a cyclopentane ring substituted with an amino group and a butenone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Aminocyclopentyl)but-3-en-1-one typically involves the reaction of cyclopentadiene with hydroxylamine derivatives under specific conditions. One method involves dissolving the hydroxylamine derivative in a methanol-water mixed solvent, followed by the addition of sodium periodate and cyclopentadiene in an ice bath. The reaction mixture is then treated to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the optimization of synthetic routes and reaction conditions, such as the use of catalysts and specific solvents, can enhance the yield and reduce production costs.
化学反応の分析
Types of Reactions
1-(3-Aminocyclopentyl)but-3-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
1-(3-Aminocyclopentyl)but-3-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(3-Aminocyclopentyl)but-3-en-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the butenone moiety can participate in various chemical reactions, altering the activity of enzymes and other proteins .
類似化合物との比較
Similar Compounds
1-Aminocyclopentyl-3-carboxyamides: These compounds share a similar cyclopentane ring structure with an amino group but differ in the presence of a carboxyamide group.
Cyclopentylamines: These compounds have a cyclopentane ring with an amino group but lack the butenone moiety.
Uniqueness
1-(3-Aminocyclopentyl)but-3-en-1-one is unique due to the presence of both an amino group and a butenone moiety, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a valuable compound for various applications in scientific research and industry .
特性
分子式 |
C9H15NO |
|---|---|
分子量 |
153.22 g/mol |
IUPAC名 |
1-(3-aminocyclopentyl)but-3-en-1-one |
InChI |
InChI=1S/C9H15NO/c1-2-3-9(11)7-4-5-8(10)6-7/h2,7-8H,1,3-6,10H2 |
InChIキー |
XZXVFJFQQDTTTP-UHFFFAOYSA-N |
正規SMILES |
C=CCC(=O)C1CCC(C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 2-amino-2-{3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}acetate](/img/structure/B13171850.png)

![1-{2,6-Diazaspiro[3.5]nonan-2-yl}-2,2-dimethylpropan-1-one](/img/structure/B13171861.png)
![tert-butyl N-[(2R)-1-(oxan-4-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B13171864.png)

![{[5-(5-bromo-2-methylphenyl)-1H-pyrazol-3-yl]methyl}(methyl)amine](/img/structure/B13171884.png)



![[2,2-Bis(trifluoromethyl)cyclopropyl]methanol](/img/structure/B13171903.png)
![1-[1-(Aminomethyl)cyclopropyl]-3-tert-butylurea](/img/structure/B13171906.png)
![2-chloro-N-[4-(difluoromethyl)phenyl]acetamide](/img/structure/B13171907.png)
